molecular formula C4H8CaN2O4 B1336593 Calcium glycinate CAS No. 33242-26-1

Calcium glycinate

Cat. No. B1336593
CAS RN: 33242-26-1
M. Wt: 188.2 g/mol
InChI Key: OFNJDDJDXNMTHZ-UHFFFAOYSA-L
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Patent
US06670494B1

Procedure details

5.6 grams (0.1 Mole) of calcium oxide and 15 grams (0.2 Mole) of glycine were placed into a beaker provided with a reflux condenser. 100 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled, and thereafter filtered yielding 18.8 grams of calcium glycinate having the physical characteristic of a fine white powder. Approximately 80% of the ethanol solvent was recovered after filtration and may be reused.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2:2].[NH2:3][CH2:4][C:5]([OH:7])=[O:6]>C(O)C>[NH2:3][CH2:4][C:5]([O-:7])=[O:6].[Ca+2:2].[NH2:3][CH2:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC(=O)[O-].[Ca+2].NCC(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.